4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including receptors and enzymes
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to influence various biochemical pathways, depending on their specific structure and target .
Result of Action
It’s known that pyrrolidine derivatives can have various biological activities, depending on their specific structure and target .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride involves the 1,3-dipolar cycloaddition reaction. This method uses (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam as the dipolarophile and N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as the achiral ylide precursor. The reaction proceeds with a 51% overall yield without the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and nucleoside analogs.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound of 4-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride, known for its use in organic synthesis.
Proline: An amino acid with a similar pyrrolidine ring structure, widely studied for its biological functions.
Hydroxymethylpyrrolidine derivatives: Various derivatives with different substituents on the pyrrolidine ring, each with unique chemical and biological properties.
Uniqueness
This compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-1-6-2-5(4)8;/h4-8H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKQZDCFEDEAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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